Cy3.5 NHS ester

Description

Fundamental Principles of Amine-Reactive Conjugation via NHS Esters

The primary targets for NHS esters are primary aliphatic amines (–NH₂), such as those found on the N-terminus of polypeptide chains and within the side chain of lysine (B10760008) (Lys) amino acid residues. thermofisher.com The reaction mechanism is a nucleophilic acyl substitution. creative-proteomics.com The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond. glenresearch.comthermofisher.com This reaction releases N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com

This conjugation reaction is highly dependent on pH. lumiprobe.com The optimal pH range for the reaction is typically between 7.2 and 9.0. thermofisher.comcreative-proteomics.com In this slightly alkaline environment, the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction. creative-proteomics.comtocris.com However, a significant competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water. The rate of this hydrolysis increases with pH, which can reduce the efficiency of the conjugation, particularly in dilute protein solutions. thermofisher.com For instance, the half-life of an NHS ester due to hydrolysis is several hours at pH 7.0 but can decrease to mere minutes at pH 8.6. thermofisher.com

Many NHS ester reagents are not readily soluble in water and are first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture containing the target biomolecule. glenresearch.comlumiprobe.com

Positioning of Cy3.5 as a Key Fluorescent Chromophore in Biomedical Research

Cy3.5 is a fluorescent dye belonging to the cyanine (B1664457) family, which is characterized by two nitrogen atoms connected by a polymethine bridge. medchemexpress.comresearchgate.net As a chromophore, Cy3.5 is positioned spectrally between the more common Cy3 and Cy5 dyes. lumiprobe.com It is used to label a variety of biological molecules, including proteins, peptides, and oligonucleotides, for applications in fluorescence imaging and other fluorescence-based biochemical analyses. medchemexpress.comaatbio.comapexbt.com

The amine-reactive version of this dye, Cy3.5 NHS ester, allows for its direct and covalent attachment to primary amines on biomolecules, leveraging the principles of NHS ester chemistry described above. broadpharm.comantibodies.com This makes it a valuable tool for preparing fluorescently labeled conjugates for research.

A significant finding in the study of cyanine dyes is the phenomenon of fluorescence enhancement upon conjugation. Research has shown that Cy3.5, much like Cy3, exhibits an "anomalous fluorescence enhancement" when covalently linked to proteins such as Immunoglobulin G (IgG). researchgate.netnih.gov This contrasts sharply with other cyanine dyes like Cy5 and Cy7, which often suffer from extensive fluorescence quenching when attached to proteins at high dye-to-protein ratios. nih.gov This property makes Cy3.5 an exceptionally bright label, which is highly advantageous for sensitivity in various detection and imaging applications. researchgate.netnih.gov

Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₄₄BF₄N₃O₄ | broadpharm.comantibodies.com |

| Molecular Weight | ~741.6 g/mol | broadpharm.comantibodies.com |

| Excitation Maximum (λex) | ~591 nm | medchemexpress.combroadpharm.comantibodies.com |

| Emission Maximum (λem) | ~604 nm | medchemexpress.combroadpharm.comantibodies.com |

| Molar Extinction Coefficient | ~116,000 M⁻¹cm⁻¹ | broadpharm.comantibodies.com |

| Fluorescence Quantum Yield | ~0.35 | broadpharm.comantibodies.com |

| Solubility | Soluble in DMSO, DMF, Dichloromethane | broadpharm.comantibodies.com |

Structure

2D Structure

Properties

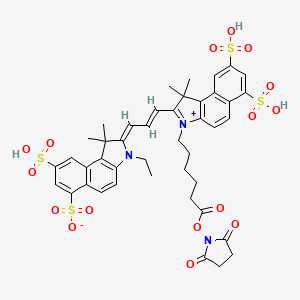

Molecular Formula |

C43H45N3O16S4 |

|---|---|

Molecular Weight |

988.1 g/mol |

IUPAC Name |

(2Z)-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C43H45N3O16S4/c1-6-44-31-16-14-27-29(21-25(63(50,51)52)23-33(27)65(56,57)58)40(31)42(2,3)35(44)11-10-12-36-43(4,5)41-30-22-26(64(53,54)55)24-34(66(59,60)61)28(30)15-17-32(41)45(36)20-9-7-8-13-39(49)62-46-37(47)18-19-38(46)48/h10-12,14-17,21-24H,6-9,13,18-20H2,1-5H3,(H3-,50,51,52,53,54,55,56,57,58,59,60,61) |

InChI Key |

WJAWZCFOWCGKEY-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cy3.5 Nhs Ester for Research Applications

Established Synthetic Pathways for Cy3.5 NHS Ester

The synthesis of this compound is a multi-step process that begins with the construction of the core cyanine (B1664457) dye structure. smolecule.com Generally, the synthesis of unsymmetrical cyanine dyes, such as Cy3.5, involves the condensation of two different heterocyclic quaternary salts. nih.govresearchgate.net A common strategy is to first synthesize a hemicyanine intermediate from one of the heterocyclic precursors. nih.govnih.gov This intermediate is then reacted with a second, different heterocyclic salt to form the asymmetric cyanine dye. nih.govnih.gov

A modular approach to synthesizing cyanine dyes offers flexibility, where functional groups are introduced in the final steps to avoid degradation under harsh reaction conditions that may be required earlier in the synthesis, such as during N-alkylation which often requires high temperatures. nih.govacs.org For the synthesis of Cy3.5, this typically involves the reaction of an appropriate indolenine derivative. nih.gov

Once the cyanine dye with a carboxylic acid functional group is synthesized, the final step is the activation of this carboxylic acid to form the NHS ester. This is commonly achieved by reacting the dye with N,N'-disuccinimidyl carbonate (DSC) or by using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). smolecule.comresearchgate.netsoton.ac.uk This process converts the carboxylic acid into a highly reactive ester that can readily couple with amine-containing molecules. smolecule.comnih.gov

A representative synthetic scheme for a related Cy3 NHS ester involves the alkylation of 2,3,3-trimethyl-3H-indole, followed by condensation with N,N'-diphenylformamidine to create a key intermediate. researchgate.net This intermediate is then reacted with another indolium salt to form the cyanine dye, which is subsequently converted to the NHS ester. researchgate.net

| Synthetic Step | Description | Key Reagents |

| Indolium Salt Formation | Alkylation of a substituted indolenine. | Alkyl halide |

| Hemicyanine Formation | Condensation of the indolium salt with a polyene-chain precursor. | e.g., N,N'-diphenylformamidine |

| Asymmetric Cyanine Dye Formation | Reaction of the hemicyanine with a second, different indolium salt. | Substituted indolium salt |

| NHS Ester Activation | Conversion of the carboxylic acid group on the dye to an NHS ester. | N,N'-disuccinimidyl carbonate (DSC) or EDC/NHS |

Strategies for Functionalization to Enhance Research Utility

A significant challenge with many cyanine dyes is their tendency to aggregate in aqueous environments, which can lead to fluorescence quenching and reduced labeling efficiency. To counteract this, sulfonate groups are often incorporated into the dye structure. glpbio.com The presence of these charged groups increases the hydrophilicity and water solubility of the dye, thereby preventing aggregation. glpbio.comd-nb.info

Sulfonated cyanine dyes are highly water-soluble and can be used for labeling in aqueous environments without the need for organic co-solvents. glpbio.com This is particularly advantageous for labeling sensitive biomolecules that may be denatured by organic solvents. The sulfonate groups can be introduced by using sulfonated precursors during the synthesis of the indolenine rings.

Beyond standard amine labeling, there is a growing interest in developing Cy3.5 derivatives for bioorthogonal conjugation reactions. These reactions involve pairs of functional groups that are mutually reactive but are inert to the biological functionalities present in a cell. This allows for highly specific labeling of biomolecules in their native environment.

One popular bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." To utilize this chemistry, Cy3.5 can be functionalized with either an azide (B81097) or an alkyne group. soton.ac.uk For instance, a Cy3.5 dye bearing a carboxylic acid can be coupled to an amine-containing alkyne or azide linker using standard carbodiimide (B86325) chemistry. soton.ac.uk These modified dyes can then be used to label biomolecules that have been metabolically, genetically, or chemically engineered to contain the complementary functional group. soton.ac.ukacs.org

Another approach involves the use of other reactive groups, such as maleimides, for specific labeling of thiol groups on cysteine residues in proteins. d-nb.info The development of heterobifunctional dyes, which possess two different reactive groups (e.g., an NHS ester and a maleimide (B117702) or an azide), allows for sequential or orthogonal labeling of different biomolecules or different sites on the same biomolecule. nih.govd-nb.info

| Functional Group | Target | Conjugation Chemistry |

| N-hydroxysuccinimide (NHS) ester | Primary and secondary amines | Amide bond formation |

| Sulfonate | - | Enhances aqueous solubility |

| Alkyne | Azide | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Azide | Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Maleimide | Thiols (cysteines) | Michael addition |

Analytical and Purification Protocols for this compound

The purity of this compound is critical for obtaining reliable and reproducible labeling results. High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the final dye product and its synthetic intermediates. acs.org Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the desired dye from unreacted starting materials and side products. The elution is typically performed using a gradient of an organic solvent (e.g., acetonitrile) and water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

Purification of cyanine dyes can be challenging due to their high polarity. acs.org In some synthetic strategies, purification by chromatography is deferred until the final step to minimize losses during intermediate stages. nih.govacs.org Solid-phase synthesis techniques have also been explored to simplify purification, where the dye is assembled on a resin, and impurities are washed away before the final product is cleaved from the solid support. rsc.org

The identity and structure of the synthetic intermediates and the final this compound product are confirmed using a combination of analytical techniques.

Mass Spectrometry (MS) is used to determine the molecular weight of the compounds, confirming that the desired chemical transformations have occurred. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, is essential for elucidating the detailed chemical structure of the dye and its precursors. It provides information about the connectivity of atoms and the chemical environment of the protons and carbons in the molecule. researchgate.net

UV-Visible Spectroscopy is used to determine the absorption and emission maxima of the final dye, which are characteristic properties of the cyanine chromophore. For Cy3.5, the excitation and emission peaks are typically around 581 nm and 594 nm, respectively. These spectral properties are crucial for its application in fluorescence-based assays.

Bioconjugation Strategies and Protocols Using Cy3.5 Nhs Ester in Academic Research

Covalent Attachment to Primary Amine-Containing Biomolecules

Cy3.5 N-hydroxysuccinimidyl (NHS) ester is designed to react with primary amine groups (-NH2) to form a stable, covalent amide bond. broadpharm.combroadpharm.comglpbio.com This reactivity is the foundation of its use in labeling a wide array of biological molecules. The NHS ester functional group activates the carboxyl group on the cyanine (B1664457) dye, enabling it to react with the primary amines present on the target biomolecule. glpbio.com

Specificity Towards N-Terminal Amino Groups and Lysine (B10760008) Residues

The primary targets for Cy3.5 NHS ester on proteins and peptides are the α-amino group at the N-terminus and the ε-amino group of lysine residues. researchgate.netgbiosciences.comscientificlabs.com Lysine is a common amino acid, and most proteins contain at least one lysine residue that is accessible for labeling. scientificlabs.comdutscher.com The reaction is a nucleophilic substitution where the non-protonated primary amine attacks the NHS ester, leading to the formation of a stable amide linkage and the release of the NHS group. researchgate.netthermofisher.com

The pH of the reaction buffer is a critical factor influencing the specificity of the labeling. To achieve specific labeling of the N-terminal amine group, the conjugation reaction can be performed at a near-neutral pH, as the pKa of the terminal amine is lower than that of the ε-amino groups of lysine residues. gbiosciences.com For general protein labeling targeting both N-terminal and lysine amines, a slightly basic pH is typically used. gbiosciences.com

Labeling of Proteins and Peptides

The covalent labeling of proteins and peptides with this compound is a widely used technique to create fluorescent probes for various research applications. medchemexpress.combroadpharm.comglpbio.comaatbio.combocsci.com The process involves dissolving the protein or peptide in an amine-free buffer, typically at a pH between 8.0 and 9.0, to ensure the primary amines are deprotonated and thus reactive. aatbio.comjenabioscience.com Common buffers include sodium bicarbonate or borate (B1201080) buffers. thermofisher.comgenecopoeia.com It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target biomolecule for reaction with the NHS ester. aatbio.comgenecopoeia.com

The this compound is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use, as the ester is susceptible to hydrolysis in aqueous solutions. glpbio.comgenecopoeia.com This dye solution is then added to the protein solution while stirring. aatbio.com

Table 1: General Protocol for Protein Labeling with this compound

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Protein Preparation | Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). genecopoeia.cominterchim.fr | Protein concentration should ideally be 2-10 mg/mL. aatbio.comgenecopoeia.com Buffers containing Tris or glycine must be avoided. aatbio.comgenecopoeia.com |

| 2. Dye Preparation | Dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL). aatbio.comgenecopoeia.com | Prepare fresh, as the NHS ester is moisture-sensitive and not stable in solution. thermofisher.comgenecopoeia.com |

| 3. Conjugation | Add the dye solution to the protein solution. The molar ratio of dye to protein needs to be optimized. aatbio.comaatbio.com | The reaction is typically carried out at room temperature for 30-60 minutes with continuous stirring. aatbio.comaatbio.com |

Conjugation to Antibodies for Immunological Probes

This compound is frequently used to label antibodies, creating fluorescently tagged probes for use in techniques like immunocytochemistry, immunohistochemistry, and flow cytometry. thermofisher.comalfa-chemistry.comaatbio.com The fundamental chemistry is the same as for other proteins, targeting the primary amines on the antibody. aatbio.com The resulting fluorescent antibody retains its ability to bind specifically to its antigen, allowing for visualization and detection of the target antigen in cells and tissues. alfa-chemistry.com

In a study, an anti-glutathione-S-transferase (GST) polyclonal antibody was labeled using varying ratios of Cy3 NHS ester to antibody, demonstrating that the final dye-to-protein ratio could be controlled by adjusting the initial reaction stoichiometry. dutscher.com Another protocol describes the conjugation of a DBCO-Peg5-NHS ester to an antibody, followed by the attachment of an azide-modified DNA oligo. This oligo then serves as a docking strand for fluorescently-labeled oligos, including those with Cy3, to create complex probes for spectral imaging. nih.gov

Optimization of Reaction Conditions for Conjugate Preparation

Achieving the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, is crucial for the successful preparation of fluorescent conjugates. Over-labeling can lead to fluorescence quenching and may also interfere with the biological activity of the molecule, while under-labeling results in a weak signal. aatbio.comaatbio.com

Determination of Optimal Dye-to-Biomolecule Molar Ratios

The key to controlling the DOL is the optimization of the initial molar ratio of this compound to the biomolecule in the reaction mixture. aatbio.comaatbio.com This ratio often needs to be determined empirically for each specific protein or biomolecule due to differences in the number and accessibility of primary amines. scientificlabs.comgenecopoeia.com

For many antibodies and proteins, a starting molar excess of dye-to-protein of 10:1 is often recommended. aatbio.comaatbio.com However, researchers may test a range of ratios, such as 5:1, 15:1, and 20:1, to find the optimal condition for their specific application. aatbio.comaatbio.com For example, in the labeling of IgG antibodies, it has been found that the brightest conjugates often have a final DOL of between 4 and 12. scientificlabs.com Higher ratios can lead to self-quenching. scientificlabs.com For mono-labeling of many common proteins and peptides, an 8-fold molar excess of NHS ester is a suggested starting point. interchim.fr

Table 2: Research Findings on Dye-to-Protein Ratios

| Biomolecule | Recommended Starting Molar Ratio (Dye:Protein) | Observed Final Dye/Protein (D/P) Ratio | Reference |

|---|---|---|---|

| Goat anti-mouse IgG | 10:1 | Optimal D/P is 6-8 | aatbio.com |

| General Proteins (e.g., ~200 kDa) | 10:1 (with optimization at 5:1, 15:1, 20:1) | Varies by protein | aatbio.com |

| IgG Antibody | 4:1 to 12:1 | Brightest signal observed in this range | scientificlabs.com |

The purification and characterization of the conjugate are final, critical steps. After purification, the concentration of the protein and the dye are measured spectrophotometrically to calculate the final DOL. gbiosciences.comgenecopoeia.com This involves measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (around 576-591 nm for Cy3.5), applying a correction factor for the dye's absorbance at 280 nm. medchemexpress.combroadpharm.comgenecopoeia.com

Selection of Appropriate Buffer Systems and pH Ranges

The efficiency of the labeling reaction between this compound and the primary amine groups on a biomolecule is critically dependent on the pH of the reaction buffer. The N-hydroxysuccinimide (NHS) ester moiety readily reacts with unprotonated primary amines to form a stable amide bond. This reaction is most efficient under slightly alkaline conditions.

For protein labeling, a pH range of 8.0 to 9.0 is generally recommended. aatbio.comrsc.org A common choice is a 1 M sodium bicarbonate or sodium carbonate buffer to maintain the desired pH. aatbio.comjenabioscience.com Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4 is also a suitable buffer system, although the pH may need to be adjusted upwards to the optimal range of 8.0-9.0 for efficient conjugation. aatbio.com It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency. aatbio.comjenabioscience.com If a protein is in a Tris or glycine-containing buffer, it must be dialyzed against an amine-free buffer like PBS before labeling. aatbio.com

The optimal pH can be a delicate balance. While alkaline conditions favor the reaction with amines, they also accelerate the hydrolysis of the NHS ester, rendering it inactive. Therefore, maintaining the pH within the recommended range of 8.5 ± 0.5 is critical for maximizing the yield of the desired bioconjugate. aatbio.com Some protocols suggest that labeling can be carried out at a pH range of 7.0–9.4, with higher pH values (8.5–9.4) leading to faster reactions. vwr.com

For labeling nucleic acids, similar pH considerations apply. For instance, single-stranded DNA (ssDNA) oligonucleotides have been successfully labeled in 10 mM Tris-Cl at pH 8. researchgate.net

Table 1: Recommended Buffer Systems and pH Ranges for this compound Conjugation

| Biomolecule | Recommended Buffer | Recommended pH Range | Key Considerations |

| Proteins | 1 M Sodium Bicarbonate/Carbonate | 8.0 - 9.0 aatbio.comrsc.org | Avoid amine-containing buffers (e.g., Tris, Glycine). aatbio.comjenabioscience.com |

| Proteins | Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 (adjust to 8.0-9.0 for reaction) aatbio.com | Dialysis required if initially in amine-containing buffers. aatbio.com |

| Nucleic Acids | Tris-Cl | 8.0 researchgate.net | Ensure buffer is free of competing amines. |

Utilization of Organic Co-solvents for Efficient Reaction

This compound, like other non-sulfonated cyanine dyes, has limited solubility in aqueous solutions. lumiprobe.comlumiprobe.com To overcome this, the use of an organic co-solvent is essential for achieving an efficient labeling reaction. lumiprobe.comlumiprobe.com The dye is typically first dissolved in a small volume of a water-miscible organic solvent before being added to the aqueous solution of the biomolecule.

The most commonly used organic co-solvents are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). lumiprobe.comlumiprobe.comjinpanbio.com The recommended volume of the co-solvent is typically between 5% and 20% of the total reaction volume. lumiprobe.com For Cy3.5, a co-solvent percentage of around 15% is often suggested. lumiprobe.com The dye stock solution is usually prepared in anhydrous DMSO to a concentration such as 10 mM. aatbio.com It is crucial that the DMSO is anhydrous, as the NHS ester is susceptible to hydrolysis in the presence of water. vwr.commicrodetection.cn

The procedure involves dissolving the this compound in the organic solvent first and then adding this solution to the biomolecule in the appropriate aqueous buffer. lumiprobe.com This ensures that the dye is well-dispersed in the reaction mixture, allowing for efficient conjugation to the target biomolecule before the dye has a chance to precipitate. lumiprobe.com For sensitive proteins that may be denatured by DMF or DMSO, a water-soluble version of the dye, such as a sulfo-cyanine NHS ester, may be a more suitable alternative as it does not require an organic co-solvent. lumiprobe.comjinpanbio.com

Table 2: Common Organic Co-solvents for this compound Reactions

| Co-solvent | Typical Concentration Range | Key Considerations |

| Dimethylformamide (DMF) | 5 - 20% lumiprobe.com | Ensure it is anhydrous to prevent dye hydrolysis. |

| Dimethyl Sulfoxide (DMSO) | 5 - 20% lumiprobe.com | Ensure it is anhydrous. vwr.commicrodetection.cn Commonly used for preparing dye stock solutions. aatbio.com |

Methodologies for Purifying Cy3.5 Labeled Bioconjugates

Following the conjugation reaction, it is imperative to purify the labeled bioconjugate to remove any unreacted dye and reaction byproducts. The presence of free dye can lead to high background fluorescence and inaccurate quantification, compromising downstream applications.

Separation from Unreacted Dye and Reaction Byproducts

Several chromatographic and electrophoretic techniques are employed to separate the Cy3.5-labeled bioconjugate from contaminants. The choice of method often depends on the properties of the biomolecule and the scale of the reaction.

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this is a widely used method for separating the larger labeled protein from the smaller, unreacted dye molecules. jenabioscience.comvwr.comxobi.net Columns such as Sephadex G-25 are commonly used for this purpose. jenabioscience.com The fractions containing the desired dye-protein conjugate are collected for further use. aatbio.com

Dialysis: This technique is suitable for removing unreacted dye, especially when using water-soluble sulfo-cyanine dyes. lumiprobe.com However, it can be a slower process compared to chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique that can effectively purify labeled oligonucleotides and peptides. acs.orgd-nb.info It allows for the separation of the labeled product from both the unreacted dye and unlabeled biomolecules.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be an efficient method for purifying charged, dye-labeled conjugates like peptide nucleic acids (PNAs) from excess unreacted dye and unlabeled PNA. nih.gov The fluorescently labeled product can be visualized and eluted from the gel. nih.gov

Spin Concentrators: These devices can be used as an alternative to dialysis or gel filtration for separating the free dye from the conjugate. jenabioscience.com

Quantitative Assessment of Dye-to-Protein (D/P) Ratios and Conjugation Efficiency

After purification, it is essential to determine the degree of labeling (DOL), often expressed as the dye-to-protein (D/P) ratio. This ratio represents the average number of dye molecules conjugated to each protein molecule and is a critical parameter for ensuring the quality and consistency of the bioconjugate.

The D/P ratio is typically determined spectrophotometrically by measuring the absorbance of the conjugate at two wavelengths: one at the absorbance maximum of the protein (usually 280 nm) and the other at the absorbance maximum of the Cy3.5 dye (around 581 nm). vwr.com

The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The absorbance of Cy3.5 at 280 nm is approximately 24% of its absorbance at its maximum wavelength. vwr.com

The D/P ratio can be influenced by several factors, including the initial molar ratio of dye to protein in the reaction mixture. aatbio.comaatbio.com For instance, reacting an anti-glutathione-S-transferase (GST) polyclonal antibody with Cy3 NHS ester at molar ratios of 1:1, 5:1, 10:1, and 20:1 resulted in final D/P ratios of 0.28:1, 1.16:1, 2.3:1, and 4.6:1, respectively. vwr.com It is important to optimize the D/P ratio, as over-labeling can lead to fluorescence quenching and potentially affect the biological activity of the protein. vwr.comxobi.netresearchgate.net For many antibodies, the brightest conjugates have D/P ratios between 4 and 12. vwr.com

Spectroscopic and Photophysical Characterization of Cy3.5 Nhs Ester Bioconjugates

Analysis of Absorption and Fluorescence Emission Spectra of Labeled Species

The spectral properties of Cy3.5 are central to its function as a fluorescent label. The unconjugated Cy3.5 dye typically exhibits an absorption maximum around 576-579 nm and an emission maximum in the range of 591-603 nm. broadpharm.comaatbio.com The chromophore of Cy3.5 is benzoindole, which is responsible for its characteristic spectral properties. bocsci.com The structure of the dye, particularly the polymethine chain connecting two nitrogen atoms, dictates its absorption and emission wavelengths. bocsci.com

Upon conjugation to biomolecules such as antibodies or DNA, the absorption and emission spectra of Cy3.5 can be influenced by the local microenvironment. cambridge.org For instance, when labeling immunoglobulins (IgG), Cy3.5 mimics the behavior of Cy3, where the absorption and emission peaks remain relatively stable even at high dye-to-protein ratios. nih.govxobi.net This is in contrast to other cyanine (B1664457) dyes like Cy5, which can exhibit significant spectral shifts and quenching upon extensive labeling. nih.govxobi.net

Studies on Cy3.5-labeled oligonucleotides have shown that the absorption spectrum can be distorted upon the formation of intramolecular dimers with a quencher molecule, indicating excitonic coupling between the chromophores. researchgate.net This distortion is often relieved upon hybridization with a complementary strand. researchgate.net The fluorescence emission of Cy3.5, like other cyanine dyes, is sensitive to the surrounding environment, a factor that is critical in applications like fluorescence resonance energy transfer (FRET). bocsci.com

The following table summarizes the typical absorption and emission maxima for Cy3.5 and its conjugates.

| Compound | Excitation Max (nm) | Emission Max (nm) | Reference |

| Cy3.5 (free dye) | 579 | 591 | aatbio.com |

| Cy3.5 NHS ester | 576 | 603 | broadpharm.com |

| Cy3.5-IgG conjugate | ~580 | ~600 | xobi.net |

| 5′Cy3.5-labeled actin oligonucleotide | ~580 | ~600 | researchgate.net |

Quantum Yield Determination and its Dependence on Conjugation

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent probes. The quantum yield of free this compound has been reported to be approximately 0.35. broadpharm.com However, this value can change significantly upon conjugation to a biomolecule, a phenomenon that is highly dependent on the nature of the dye and its local environment.

A remarkable characteristic of Cy3.5, similar to Cy3, is the anomalous enhancement of its fluorescence upon covalent attachment to proteins like IgG. nih.govxobi.netacs.org This enhancement can be as much as two- to three-fold compared to the free dye. nih.govacs.org This behavior is attributed to the restriction of non-radiative decay pathways, such as trans-cis isomerization, when the dye is bound to the protein surface. cambridge.orgnih.gov The viscosity of the microenvironment plays a crucial role; for instance, the quantum yield of Cy3 is significantly higher in viscous solvents like glycerol (B35011) compared to water. xobi.net

In contrast, when Cy3.5 is conjugated to DNA, the quantum yield can be influenced by the DNA structure and the specific attachment site. For example, the quantum yield of Cy3 is highest when attached to the 5' end of single-stranded DNA and decreases when hybridized to form a duplex. sogang.ac.kracs.org This is because the more rigid duplex structure can, in some contexts, provide a pathway for quenching that is less prevalent in the more flexible single-stranded form. sogang.ac.kr The interaction of the dye with nucleobases, particularly purines, can also enhance fluorescence by restricting isomerization. nih.gov

The table below provides a comparative overview of the quantum yield of Cy3 and its dependence on conjugation, which serves as a model for the behavior of Cy3.5. nih.gov

| Compound/Condition | Relative Quantum Yield | Reference |

| Free Cy3 in water | Low | xobi.net |

| Free Cy3 in glycerol | ~10 times higher than in water | xobi.net |

| Cy3-IgG conjugate | 2-3 fold enhancement | nih.govacs.org |

| Cy3-5' ssDNA | High | sogang.ac.kr |

| Cy3-5' dsDNA | Lower than ssDNA | sogang.ac.kr |

Photostability and Resistance to Photobleaching in Biological Environments

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is a paramount concern in fluorescence imaging. Cyanine dyes, including Cy3.5, are susceptible to photobleaching, which can limit the duration of imaging experiments and the achievable signal-to-noise ratio.

Research has shown that Cy3.5, much like Cy3, exhibits good fluorescence even at high labeling ratios on proteins, which suggests a degree of intrinsic photostability. acs.org However, like all cyanine dyes, it is not immune to photodegradation. The photobleaching process often involves the dye's triplet state and the production of reactive oxygen species, such as singlet oxygen. cambridge.orgrsc.org

Studies on the closely related Cy3 dye have demonstrated that its photostability can be significantly enhanced by its molecular environment. For instance, when Cy3 is internally labeled within a DNA duplex, it shows greater photostability compared to when it is externally attached via a flexible linker. oup.com This is attributed to the rigidification of the dye, which reduces conformational changes that can lead to photobleaching. oup.com The use of photoprotective reagents in the imaging buffer, such as oxygen scavengers and triplet state quenchers, is a common strategy to improve the photostability of cyanine dyes. oup.com

Recent work on a Cy3.5-Cy5.5 FRET pair demonstrated that these dyes are photostable for approximately 5 minutes under continuous illumination, which is suitable for many single-molecule studies. researchgate.net Furthermore, strategies to improve photostability through chemical modification of the dye structure have been explored. For example, reducing the nucleophilicity of the indole (B1671886) part of cyanine-indole dyes has been shown to exponentially increase their photostability. rsc.org

The following table summarizes factors influencing the photostability of cyanine dyes like Cy3.5.

| Factor | Effect on Photostability | Reference |

| High labeling density | Can lead to quenching and reduced apparent stability | researchgate.net |

| Rigid local environment (e.g., internal DNA label) | Increased photostability | oup.com |

| Presence of photoprotective agents | Increased photostability | oup.com |

| Chemical modification (e.g., reduced nucleophilicity) | Increased photostability | rsc.org |

Investigation of Fluorescence Quenching Mechanisms in Cy3.5 Conjugates

Fluorescence quenching, the process that decreases the fluorescence intensity of a given substance, can occur through various mechanisms in Cy3.5 bioconjugates. Understanding these mechanisms is crucial for optimizing labeling strategies and interpreting fluorescence data accurately.

When multiple Cy3.5 molecules are conjugated in close proximity on a biomolecule, they can interact with each other, leading to self-quenching. researchgate.net This phenomenon is particularly relevant when aiming for high labeling densities to achieve brighter signals. However, beyond a certain labeling ratio, the cumulative fluorescence output can decrease due to these quenching interactions. researchgate.net

One of the primary mechanisms for self-quenching in cyanine dyes is Förster Resonance Energy Transfer (FRET) between identical fluorophores, also known as homo-FRET. nih.govacs.org This process is highly distance-dependent and becomes more pronounced as the dye molecules are brought closer together. In the case of Cy3.5-labeled antibodies, while it performs better than Cy5, mutual quenching via resonance energy transfer still occurs at high labeling densities. nih.govacs.org Another contributor to concentration-dependent quenching is the formation of non-fluorescent H-aggregates or dimers, where the dye molecules stack together. researchgate.netcdmf.org.br

As previously mentioned, Cy3.5 exhibits an anomalous fluorescence enhancement upon covalent attachment to proteins. nih.govxobi.netacs.org This is a significant advantage over dyes like Cy5, which often suffer from fluorescence loss upon conjugation. nih.govxobi.netacs.org The enhancement is attributed to the rigid environment provided by the protein surface, which hinders the non-radiative trans-cis isomerization of the dye. cambridge.orgnih.gov This effectively increases the fluorescence quantum yield.

However, the degree of enhancement is not uniform and can depend on the specific site of attachment on the protein surface. xobi.net Some surface patches may provide a more restrictive environment than others, leading to greater fluorescence enhancement. xobi.net In contrast, conjugation to other molecules, such as certain DNA sequences, can sometimes lead to a decrease in fluorescence compared to other sequences or single-stranded DNA, highlighting the complexity of dye-biomolecule interactions. nih.govsogang.ac.kr

A key non-radiative decay pathway for cyanine dyes like Cy3.5 is photoinduced trans-cis isomerization around the polymethine bridge. cambridge.orgnih.govacs.org The trans isomer is typically the fluorescent form, while the cis isomer is a non-fluorescent "dark" state. rsc.orgoup.com The equilibrium between these two states is highly sensitive to the dye's local environment. cambridge.orgoup.com

When Cy3.5 is in a flexible environment, such as free in solution, the transition to the non-fluorescent cis state is more efficient, resulting in a lower quantum yield. sogang.ac.kr Upon conjugation to a biomolecule that restricts this rotation, such as stacking with DNA bases or binding to a protein surface, the rate of isomerization is reduced, and the dye becomes more fluorescent. nih.govacs.org This modulation of the isomerization barrier is the primary reason for the observed changes in fluorescence intensity upon conjugation. nih.gov

In addition to isomerization, cyanine dyes can also enter other non-fluorescent states, such as the triplet state, which can lead to blinking in single-molecule experiments and contribute to photobleaching. cambridge.org The formation of non-fluorescent H-dimers, as discussed earlier, is another mechanism that populates a non-fluorescent state. nih.govcdmf.org.br

Advanced Research Applications of Cy3.5 Nhs Ester Labeled Probes

Nucleic Acid Research and Analysis

The ability to attach a stable fluorescent reporter like Cy3.5 to nucleic acids underpins many modern molecular biology techniques. The dye's NHS ester group allows for straightforward conjugation to oligonucleotides that have been synthesized with an amino-modifier. lumiprobe.com

DNA Labeling for Hybridization and Sequencing Applications

Cy3.5 NHS ester is utilized for the fluorescent labeling of DNA probes and primers essential for hybridization-based assays and sequencing. In techniques like DNA microarrays, cDNA derived from sample RNA can be labeled with Cy3.5. semanticscholar.org These labeled cDNAs are then hybridized to a chip containing thousands of known DNA probe sequences. semanticscholar.org By detecting the fluorescence intensity of the Cy3.5 dye at specific locations on the array, researchers can quantify gene expression levels across different samples. semanticscholar.org

Similarly, in DNA sequencing methods, primers or DNA fragments can be tagged with Cy3.5. semanticscholar.org For instance, in Sanger sequencing, a Cy3.5-labeled primer is used in the amplification reaction, allowing for the fluorescent detection of the resulting DNA fragments and subsequent determination of the sequence. semanticscholar.org This labeling strategy is also fundamental to fluorescence in situ hybridization (FISH), where Cy3.5-labeled DNA probes are used to visualize the location of specific genes within cells. aatbio.com

RNA Labeling for Cellular Localization and Dynamics

Labeling RNA molecules with fluorescent dyes such as cyanines provides a powerful method for studying their function, transport, and localization within cells. lumiprobe.com By conjugating Cy3.5 to RNA molecules, researchers can track their distribution and movement in real-time using fluorescence microscopy, offering insights into complex cellular processes. lumiprobe.com This is crucial for understanding the roles of various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in gene expression and regulation. lumiprobe.com

One innovative method involves synthesizing cyanine-AMP conjugates that can act as transcription initiators. alfa-chemistry.com This allows for the efficient, one-step fluorescent labeling of an RNA molecule's 5' end during the in vitro transcription process itself, making fluorescently labeled RNA more readily accessible for a wide range of biochemical and biomedical studies. alfa-chemistry.com

Single-Molecule Characterization of Nucleic Acid Interactions

At the single-molecule level, Förster Resonance Energy Transfer (smFRET) is a powerful technique for investigating the dynamics of molecular interactions and conformational changes. fluomic.com The Cy3.5 and Cy5.5 dye pair has been characterized as a suitable donor-acceptor pair for smFRET studies involving nucleic acids and nucleosomes. fluomic.comantibodies.com

In these experiments, a donor dye (Cy3.5) and an acceptor dye (Cy5.5) are attached to specific sites on a biomolecule, such as a double-stranded DNA (dsDNA) construct. fluomic.com The efficiency of energy transfer between the dyes is highly dependent on the distance separating them, providing a molecular ruler to measure proximity. fluomic.com Studies have demonstrated that the Cy3.5-Cy5.5 pair is sufficiently photostable for these demanding applications, with stable emission for approximately 5 minutes under continuous laser illumination, making it suitable for in vitro studies of DNA and chromatin. fluomic.comtracercro.com

| Dye | Mean Photobleaching Time (minutes) | Context |

|---|---|---|

| Cy3.5 | 9.3 ± 0.7 | Conjugated to dsDNA (in a FRET pair with Cy5.5) tracercro.com |

| Cy5.5 | 5.4 ± 0.5 | Conjugated to dsDNA (in a FRET pair with Cy3.5) tracercro.com |

Sequence-Dependent Fluorescence in DNA Conjugates

A critical consideration in quantitative nucleic acid analysis is that the fluorescence intensity of cyanine dyes can be significantly influenced by the local nucleobase sequence to which they are attached. peg.inkresearchgate.net Research on the closely related Cy3 and Cy5 dyes has shown that their fluorescence quantum yield is highly dependent on the adjacent DNA sequence. peg.ink

Generally, purine-rich sequences (containing Adenine and Guanine) tend to enhance fluorescence, while pyrimidine-rich sequences (especially those with Cytosine) can lead to quenching or reduced intensity. researchgate.net This phenomenon is attributed to interactions between the dye and the DNA bases that affect the dye's ability to undergo rotational isomerization, a non-radiative process that competes with fluorescence. peg.inkresearchgate.net When the dye stacks against the end of the DNA helix, this rotation is restricted, leading to higher fluorescence. peg.ink This effect is observed for dyes attached to both single-stranded and double-stranded DNA and can cause intensity to vary by 50% or more depending on the sequence. medchemexpress.com

| Dye | DNA Structure | Observed Fluorescence Variation | Sequence Associated with Higher Intensity |

|---|---|---|---|

| Cy3 | Double-stranded DNA 5mers | ~55% drop from most to least intense peg.ink | Purine-rich peg.ink |

| Cy5 | Double-stranded DNA 5mers | ~70% drop from most to least intense peg.ink | Purine-rich peg.ink |

Protein and Peptide Studies in Cellular and Molecular Biology

This compound is widely used for labeling proteins and peptides, enabling their visualization and analysis in complex biological systems. The NHS ester group readily couples with the primary amine groups found in lysine (B10760008) residues and the N-terminus of proteins. aatbio.commedchemexpress.com

Immunocytochemistry and Immunohistochemistry Imaging

In immunocytochemistry (ICC) and immunohistochemistry (IHC), antibodies are used to detect the presence and location of specific proteins (antigens) within cells and tissues, respectively. Fluorescently labeling these antibodies with a dye like Cy3.5 allows for precise visualization via fluorescence microscopy. antibodies.com

The process involves either direct or indirect labeling. In direct labeling, the primary antibody that binds to the target antigen is directly conjugated with this compound. In indirect labeling, an unlabeled primary antibody is used, followed by a secondary antibody that is conjugated with Cy3.5 and specifically recognizes the primary antibody. aatbio.com For example, to visualize cytoskeletal structures, cells can be treated with a mouse anti-tubulin primary antibody, followed by a Cy3.5-labeled goat anti-mouse secondary antibody. aatbio.com

Research has shown that when Cy3.5 is covalently bound to an antibody, it can exhibit a strong enhancement in its fluorescence signal. semanticscholar.org This allows for the attachment of multiple dye molecules (up to eight) per antibody before the fluorescence output reaches a maximum, which is beneficial for generating bright signals in imaging applications. semanticscholar.org

Analysis of Protein-Protein Interactions and Expression Dynamics

The covalent labeling of proteins with this compound facilitates the investigation of protein-protein interactions and the real-time tracking of their expression levels and localization. While the cyanine dye Cy3 is more commonly cited for Protein-Induced Fluorescence Enhancement (PIFE), where a protein binding near the dye enhances its fluorescence, Cy3.5 can be employed in related fluorescence-based assays. nih.gov

One of the primary methods for studying protein-protein interactions is Fluorescence Resonance Energy Transfer (FRET), which requires two distinct fluorophores—a donor and an acceptor. By labeling two potentially interacting proteins with a suitable FRET pair, such as Cy3.5 (as a donor or acceptor) and another spectrally compatible dye, researchers can monitor their proximity. An increase in FRET efficiency indicates that the two proteins are within the Förster distance (typically 1-10 nm), suggesting a direct interaction. This approach allows for the dynamic measurement of binding and dissociation events in real-time within cellular contexts.

Furthermore, Cy3.5-labeled antibodies can be used in immunofluorescence-based techniques to monitor protein expression and localization. The brightness and photostability of Cy3.5 allow for sensitive detection of target proteins. Unexpectedly, studies have shown a significant anomalous fluorescence enhancement when Cy3 and Cy3.5 are covalently bound to proteins like antibodies, whereas fluorescence loss was observed for Cy5 and Cy5.5 under similar conditions. researchgate.net This property makes Cy3.5 particularly advantageous for generating bright signals, even at high dye-to-protein labeling ratios. researchgate.net

Quantitative Proteomics via Difference Gel Electrophoresis (DIGE)

Difference Gel Electrophoresis (DIGE) is a powerful technique in quantitative proteomics that enables the accurate comparison of protein abundance between different samples on a single 2D gel, thereby minimizing experimental variability. nih.gov The methodology relies on pre-labeling protein samples with spectrally distinct, size- and charge-matched fluorescent dyes. psu.edu

The standard set of fluorophores used for DIGE are Cy2, Cy3, and Cy5, which are designed to covalently attach to the epsilon amino group of lysine residues. psu.eduntu.edu.tw This allows for the multiplexing of up to three samples in one gel—for instance, a control sample labeled with Cy3, a treated sample with Cy5, and an internal pooled standard with Cy2. psu.edu The use of an internal standard is critical for accurate spot matching and quantification across multiple gels. oup.com

While Cy3.5 is a member of the cyanine dye family, the established DIGE protocols and commercially available kits are specifically optimized for the Cy2, Cy3, and Cy5 dye set due to their matched electrophoretic mobility. researchgate.netnih.gov The introduction of a different dye like Cy3.5 would require extensive validation to ensure it does not alter the migration of labeled proteins relative to the standard dyes, which is essential for the accurate overlay and comparison of protein spot patterns. nih.gov Therefore, while cyanine NHS esters are the core chemistry for DIGE, the specific application of Cy3.5 in this context is not standard practice.

| Feature | Standard DIGE Dyes | Relevance of Cy3.5 |

| Dyes Used | Cy2, Cy3, Cy5 | Not a standard dye in this application. |

| Chemistry | NHS ester reacts with lysine ε-amino groups. | This compound uses the same amine-reactive chemistry. |

| Principle | Size- and charge-matched dyes ensure co-migration of the same protein. | Use would require validation of matched electrophoretic mobility. |

| Advantage | Minimizes gel-to-gel variation, allows multiplexing with an internal standard. | Potentially offers a different spectral channel if validated. |

Fluorescence Resonance Energy Transfer (FRET) Systems

FRET is a non-radiative energy transfer process between a donor and an acceptor fluorophore that is highly dependent on their separation distance, making it a molecular ruler for studying biomolecular structure and dynamics. nih.gov

The selection of an appropriate dye pair is critical for successful FRET experiments. The Cy3.5-Cy5.5 pair has been characterized as a valuable addition to the limited toolkit of well-vetted smFRET pairs, which is dominated by the Cy3-Cy5 pair. nih.gov The absorption and emission spectra of Cy3.5 and Cy5.5 are shifted to longer wavelengths compared to Cy3 and Cy5, which can help reduce background fluorescence from cellular components. nih.gov

The theoretical Förster radius (R₀)—the distance at which FRET efficiency is 50%—for the Cy3.5-Cy5.5 pair has been calculated to be approximately 55 Å (5.5 nm). nih.gov Experimental measurements using double-stranded DNA (dsDNA) constructs with varying separations between the dyes have confirmed this value, showing a mean FRET of 0.51 ± 0.05 at a separation of 16 base pairs (~54.4 Å). nih.gov This makes the pair suitable for studying distance changes in the range of ~3 to 8 nm.

Detailed characterization has shown that this dye pair exhibits high photostability, with a mean photobleaching time of ~5 minutes under continuous laser illumination, and minimal blinking, making it well-suited for single-molecule observations. nih.govresearchgate.net

| Parameter | Value | Context / Method | Reference |

|---|---|---|---|

| Förster Radius (R₀) | ~55 Å (5.5 nm) | Theoretical calculation, confirmed experimentally. | nih.gov |

| Mean Photobleaching Time (Cy3.5) | 9.3 ± 0.7 min | Under FRET with Cy5.5 on dsDNA. | researchgate.net |

| Mean Photobleaching Time (Cy5.5) | 5.4 ± 0.5 min | Under FRET with Cy3.5 on dsDNA. | researchgate.net |

| Blinking Events (Cy3.5) | ~96% of trajectories show no blinking. | 100 ms (B15284909) time resolution. | researchgate.net |

| Blinking Events (Cy5.5) | ~90% of trajectories show no blinking. | 100 ms time resolution. | researchgate.net |

Single-molecule FRET (smFRET) provides the unique ability to observe the conformational dynamics of individual biomolecules, revealing transient states and subpopulations that are obscured in ensemble measurements. nih.gov The Cy3.5-Cy5.5 pair has been successfully applied in smFRET studies to investigate the complex conformational landscape of nucleosomes. nih.gov

In one study, researchers labeled histone H2A with Cy3.5 and the entry/exit DNA of the nucleosome with Cy5.5. nih.gov This labeling strategy allowed them to monitor the structural states of the nucleosome. The resulting smFRET data revealed three distinct populations corresponding to different labeling configurations and conformational states, with FRET peaks centered at 0.64, 0.49, and 0.31. nih.gov The stability of the Cy3.5-Cy5.5 pair in various biochemical buffers (e.g., Tris-Cl, HEPES) and in the presence of common photoprotective reagents further demonstrates its robustness and suitability for in-vitro smFRET studies of chromatin and other biomolecular systems. nih.gov

Advanced Microscopy and Imaging Techniques

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light to achieve resolutions on the order of 20 nm. nih.gov The method relies on the sequential activation and localization of individual photoswitchable fluorophores.

The most common implementation of STORM uses an activator-reporter dye pair, such as Cy3-Cy5. nih.gov In this system, a red laser excites the reporter dye (Cy5) and drives it into a long-lived dark state. A second, lower-intensity laser (e.g., green) is used to excite the activator dye (Cy3), which in turn facilitates the return of the reporter dye to its fluorescent state. nih.gov By stochastically activating only a sparse, optically resolvable subset of fluorophores in each imaging frame, their positions can be determined with nanometer precision. An image is reconstructed by compiling thousands of these localizations over time.

Given its spectral properties, which are similar to Cy3 but shifted to a longer wavelength, Cy3.5 can theoretically function as an activator dye in a STORM pair. Pairing Cy3.5 with a suitable reporter dye, such as Cy5.5 or Cy7, could enable multicolor STORM imaging by creating spectrally distinct photoswitchable probes. nih.gov This would allow researchers to visualize the interactions between different cellular structures with nanoscale resolution. The fundamental requirements for a STORM activator dye—namely, the ability to efficiently facilitate the reactivation of a nearby reporter dye—make Cy3.5 a candidate for the development of new STORM imaging probes.

| Component | Role in STORM | Example | Potential Role of Cy3.5 |

| Reporter Dye | Emits fluorescence for localization; is switched to a dark state. | Cy5, Alexa Fluor 647 | Could be paired with a Cy3.5 activator. |

| Activator Dye | Absorbs light at a different wavelength to reactivate the reporter dye. | Cy3, Cy2 | Cy3.5 could serve as an activator for a longer-wavelength reporter (e.g., Cy5.5). |

| Imaging Buffer | Contains a thiol to facilitate switching to the dark state. | Glucose oxidase and catalase with a thiol (e.g., MEA). | Compatible with standard STORM buffers. |

| Laser (Activation) | Stochastically excites the activator dye. | 532 nm or 561 nm laser | A laser line appropriate for Cy3.5 excitation would be used (e.g., 594 nm). |

| Laser (Excitation) | Excites the reporter dye for imaging and drives it to the dark state. | 633 nm or 647 nm laser | A laser appropriate for the chosen reporter dye would be used. |

Live-Cell Imaging and Visualization of Molecular Processes

This compound is a valuable tool for live-cell imaging, enabling the visualization of dynamic molecular processes in real time. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, allowing for the covalent labeling of cell surface proteins. This rapid and stable labeling facilitates the tracking of cellular structures and events without significantly impacting cell viability. nih.gov

The pan-membrane-protein labeling strategy using NHS-ester activated dyes like Cy3.5 allows for a comprehensive visualization of the cell membrane and its associated dynamic processes. This technique has been shown to be effective in various live-cell settings, providing high-density and long-lasting labeling. nih.gov This enables researchers to study intricate cellular communications, such as cell-cell interactions and the distribution of membrane proteins. nih.gov The rapid reactivity of NHS esters, typically achieving labeling within minutes, is advantageous for live-cell applications as it minimizes the passive internalization of the dye. nih.gov

The spectral properties of Cy3.5, with its excitation and emission maxima in the orange-red region of the spectrum, are well-suited for live-cell imaging, as this helps to reduce the impact of autofluorescence from cellular components. The ability to track labeled molecules over extended periods provides insights into their trafficking, localization, and interactions with other cellular components.

Bioimaging in Preclinical and Model Systems

The application of this compound extends to in vivo imaging in preclinical and model systems, such as mice. alfa-chemistry.com Its fluorescence in the near-infrared (NIR) window allows for deeper tissue penetration of light, which is crucial for non-invasive imaging of biological processes in living animals. nih.gov

Probes labeled with cyanine dyes, including those spectrally similar to Cy3.5, are utilized to study the biodistribution and target accumulation of various molecules in vivo. alfa-chemistry.comnih.gov For instance, Cy3.5 and similar dyes can be conjugated to small molecules, peptides, or antibodies to create targeted imaging agents. These agents can then be administered to animal models to visualize specific tissues, organs, or disease states, such as tumors. nih.gov The NHS ester chemistry allows for straightforward conjugation to a wide range of targeting moieties that contain primary amine groups. alfa-chemistry.com

The fluorescence signal from the labeled probes can be detected and monitored over time using specialized in vivo imaging systems. This provides valuable information on the pharmacokinetics and pharmacodynamics of the labeled molecules, aiding in the development of new diagnostics and therapeutics.

Flow Cytometry and High-Throughput Screening

This compound and other spectrally similar cyanine dyes are utilized in flow cytometry and high-throughput screening (HTS) applications. aatbio.combioradiations.comnih.gov In flow cytometry, cells labeled with fluorescent dyes are passed through a laser beam, and the resulting fluorescence emission is detected, allowing for the identification and quantification of different cell populations. nih.gov

The amine-reactive nature of this compound enables the labeling of antibodies, which can then be used to detect specific cell surface markers in a flow cytometry experiment. aatbio.com This is a fundamental technique in immunology and cancer research for phenotyping cells and identifying rare cell populations. bioradiations.com

In the context of HTS, flow cytometry allows for the rapid analysis of thousands of individual cells or beads, making it a powerful tool for screening large compound libraries. nih.govnih.gov Assays can be designed where a change in fluorescence intensity of a Cy3.5-labeled probe indicates a specific cellular response or binding event. This enables the identification of lead compounds in drug discovery programs. nih.gov The ability to multiplex assays by using multiple fluorophores with distinct spectra further enhances the efficiency of high-throughput screening. nih.gov

Fluorescent In Situ Hybridization (FISH) for Genomic and Transcriptomic Analysis

Fluorescent in situ hybridization (FISH) is a powerful technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. nih.govnih.govresearchgate.net Amine-reactive dyes like this compound can be used to label oligonucleotide probes for FISH. aatbio.com The process typically involves the enzymatic incorporation of amine-modified nucleotides into the probe, followed by chemical labeling with the NHS ester of the fluorescent dye. thermofisher.com

The resulting fluorescently labeled probes are then hybridized to their complementary sequences in the sample. The location and abundance of the target nucleic acid can then be visualized using fluorescence microscopy. nih.govnih.gov The bright and photostable fluorescence of cyanine dyes like Cy3.5 provides a strong signal for the detection of even low-abundance targets. thermofisher.com

Multicolor FISH, using a panel of spectrally distinct fluorophores, allows for the simultaneous detection of multiple gene loci or RNA transcripts. nih.govthermofisher.com This enables the study of complex genomic rearrangements, gene expression patterns, and the spatial organization of the genome. nih.govnih.gov

Development of Novel Fluorescent Probes and Biosensors

Integration of Cy3.5 into Nanoparticle-Based Imaging Agents

This compound is a key component in the development of advanced nanoparticle-based imaging agents. researchgate.netnih.gov These nanoparticles, often composed of materials like silica (B1680970), can be doped or surface-functionalized with Cy3.5 to create highly fluorescent probes. researchgate.net The NHS ester chemistry facilitates the covalent attachment of the dye to the nanoparticle matrix or to functional groups on its surface. researchgate.net

One of the major advantages of using nanoparticles as carriers for fluorescent dyes is the ability to encapsulate a large number of dye molecules within a single particle. This leads to a significant amplification of the fluorescence signal, resulting in brighter probes compared to individual dye molecules. researchgate.net This enhanced brightness is particularly beneficial for sensitive imaging applications and for long-term cell tracking. researchgate.netlabome.com

Furthermore, the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues in the body. This targeted delivery, combined with the bright fluorescence of Cy3.5, makes these nanoprobes powerful tools for diagnostic imaging and for studying biological processes at the molecular level. researchgate.netnih.gov

Engineering of Covalent Heterodimers for Photoswitching Applications

This compound, and the closely related Cy3 NHS ester, can be used in the engineering of covalent heterodimers for photoswitching applications, which are central to super-resolution imaging techniques like stochastic optical reconstruction microscopy (STORM). nih.govnih.govstanford.edu In this approach, a donor fluorophore (like Cy3) and an acceptor fluorophore (like Cy5) are covalently linked to form a heterodimer. nih.gov

This engineered molecule acts as a molecular photoswitch. Excitation of the acceptor (Cy5) can lead to its fluorescence or its transition into a long-lived dark state. The fluorescence can be recovered by exciting the donor (Cy3) with a different wavelength of light. nih.govnih.gov This ability to control the on and off states of the fluorophore is the fundamental principle behind STORM, which allows for imaging beyond the diffraction limit of light. stanford.edu

The use of a covalent heterodimer ensures that the donor and acceptor are in close proximity, which is essential for efficient photoswitching. nih.govnih.gov The NHS ester functionality on these heterodimers allows for their straightforward conjugation to biomolecules, enabling the super-resolution imaging of specific cellular structures. nih.gov For example, these photoswitchable probes have been used to obtain super-resolution images of the stalks of Caulobacter crescentus cells. nih.govstanford.edu

Data Tables

Table 1: Spectral Properties of Cy3.5

| Property | Value |

| Maximum Excitation Wavelength | 591 nm |

| Maximum Emission Wavelength | 604 nm |

| Molar Extinction Coefficient | 116,000 M⁻¹cm⁻¹ |

| Quantum Yield | 0.35 |

Note: The spectral properties can vary slightly depending on the solvent and conjugation state. antibodies.com

Table 2: Applications of this compound Labeled Probes in Advanced Research

| Application | Description | Key Advantages |

| Live-Cell Imaging | Real-time visualization of molecular processes in living cells. | Rapid and stable labeling, reduced autofluorescence. |

| Preclinical Bioimaging | Non-invasive imaging of biological processes in animal models. | Near-infrared fluorescence for deeper tissue penetration. |

| Flow Cytometry | High-throughput analysis and sorting of fluorescently labeled cells. | Bright fluorescence for clear population distinction. |

| FISH | Visualization of specific DNA and RNA sequences in cells and tissues. | High signal-to-noise ratio for sensitive detection. |

| Nanoparticle Probes | Highly fluorescent probes for targeted imaging and sensing. | Signal amplification and targeted delivery. |

| Photoswitching | Super-resolution imaging through controlled activation of fluorescence. | Enables imaging beyond the diffraction limit. |

Utilization in Tyramide Signal Amplification (TSA) for Enhanced Detection

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique used to enhance the signal intensity in immunohistochemistry (IHC), immunofluorescence (IF), and in situ hybridization (ISH) applications. akoyabio.comnih.gov This method is particularly effective for detecting low-abundance proteins and nucleic acids that are often missed with conventional methods. akoyabio.comnih.gov The core principle of TSA involves the use of horseradish peroxidase (HRP) to catalyze the deposition of multiple tyramide-conjugated fluorophores, such as Cy3.5, at the site of the target molecule. akoyabio.com

The process begins with the binding of a primary antibody to the target antigen. A secondary antibody conjugated with HRP then binds to the primary antibody. In the presence of hydrogen peroxide, the HRP enzyme activates the Cy3.5-labeled tyramide, converting it into a highly reactive radical. akoyabio.com This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. nih.gov This enzymatic amplification results in a high-density accumulation of Cy3.5 fluorophores around the target, leading to a significant increase in the fluorescent signal, which can be up to 100-fold greater than that achieved with standard methods. akoyabio.compan.pl

A key advantage of using Cy3.5 in TSA is the notable enhancement of its fluorescence upon binding to proteins. nih.gov Studies have shown that the attachment of Cy3 and Cy3.5 to proteins can lead to a 2- to 3-fold increase in fluorescence intensity, a phenomenon not observed with other cyanine dyes like Cy5. nih.gov This intrinsic property of Cy3.5 further contributes to the high sensitivity of TSA-based assays.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (nm) | ~591 |

| Emission Maximum (nm) | ~604 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~116,000 |

| Molecular Weight (kDa) | ~741.62 |

Data sourced from multiple suppliers and may vary slightly. antibodies.com

Table 2: Research Findings on Tyramide Signal Amplification

| Research Focus | Key Finding |

|---|---|

| Detection of low-abundance proteins | TSA enhances detection sensitivity by up to 100-fold compared to conventional methods. akoyabio.compan.pl |

| Reduction of antibody concentration | Significantly less primary antibody is needed, reducing costs and background signal. akoyabio.com |

Biomaterial Modification for Research Purposes

The reactive N-hydroxysuccinimide (NHS) ester group of Cy3.5 allows for its covalent conjugation to primary amine groups present on the surface of various biomaterials. antibodies.com This modification imparts fluorescence to the biomaterial, enabling its visualization and tracking in a wide range of research applications, from tissue engineering to drug delivery.

One significant application is the labeling of tissue engineering scaffolds to monitor their degradation and integration in vivo. In a notable study, a decellularized extracellular matrix (ECM) scaffold derived from porcine cartilage was fluorescently labeled with Cy3 NHS ester. This allowed for the non-invasive, real-time monitoring of the scaffold's degradation over a period of eight weeks. The fluorescent signal from the Cy3-labeled scaffold steadily decreased as it was degraded and replaced by new tissue.

Electrospun scaffolds, which are widely used in tissue engineering due to their structural resemblance to the native ECM, can also be surface-modified with this compound. nih.gov This labeling enables researchers to visualize the scaffold and study its interaction with cells, including cell adhesion, migration, and proliferation within the 3D scaffold structure.

Hydrogels are another class of biomaterials frequently modified with fluorescent dyes like this compound for cell imaging and tracking studies. harvard.edu By functionalizing a hydrogel with Cy3.5, researchers can create a fluorescent 3D environment for cell culture. This allows for the visualization of cell distribution and behavior within the hydrogel matrix over time, providing valuable insights into cell-matrix interactions and the efficacy of the hydrogel as a scaffold for tissue regeneration. For instance, hydrogels can be functionalized with switchable iridium complexes that become luminescent upon interaction with cell membranes, enabling real-time, label-free 3D cell tracking. nih.gov

Furthermore, this compound is used to functionalize nanoparticles for in vivo imaging and drug delivery research. For example, silver nanoparticles have been functionalized with Cy3 to create fluorescent probes for imaging in 2D and 3D tumor models. This allows for the investigation of nanoparticle localization and diffusion within the tumor microenvironment.

Table 3: Research Applications of Cy3.5-Modified Biomaterials

| Biomaterial | Research Application | Key Finding |

|---|---|---|

| Extracellular Matrix Scaffold | In vivo degradation monitoring | Fluorescent signal of Cy3-labeled scaffold decreased over 8 weeks, correlating with scaffold degradation. |

| Electrospun Scaffolds | Cell-scaffold interaction studies | Labeled scaffolds allow for visualization of cell infiltration and behavior within the 3D structure. nih.gov |

| Hydrogels | 3D cell culture imaging | Functionalized hydrogels provide a fluorescent matrix for real-time tracking of cell distribution and proliferation. harvard.edunih.gov |

The modification of biomaterials with this compound provides a robust and versatile method for fluorescently labeling these materials, facilitating a deeper understanding of their behavior and interaction with biological systems in a variety of advanced research settings.

Challenges and Limitations in Research Applications of Cy3.5 Nhs Ester

Managing Non-Specific Labeling and Its Impact on Experimental Outcomes

Non-specific labeling, where the dye binds to unintended targets or surfaces, is a significant challenge that can lead to high background signals, reduced sensitivity, and misinterpretation of data. The hydrophobicity of cyanine (B1664457) dyes like Cy3.5 can contribute to non-specific adhesion to surfaces and unintended biomolecules. acs.org

One of the primary causes of non-specific labeling is the reaction of the NHS ester with molecules other than the intended primary amines on the target biomolecule. Another cause is the non-covalent binding of the dye or dye-conjugate to other proteins or surfaces, which can be particularly problematic in complex biological samples. For instance, studies on fluorescently labeled nanoparticles have shown that the dye itself can dramatically alter the biodistribution profile, leading to significant accumulation in non-target organs like the liver and kidneys. mdpi.com This highlights how the physicochemical properties of the dye can override the specific targeting of the conjugated biomolecule. mdpi.com

Strategies to manage non-specific labeling include:

Purification: Rigorous purification after the labeling reaction is crucial. Methods like dialysis, size-exclusion chromatography, or spin desalting columns are used to remove unconjugated, free dye. nih.gov Multiple purification steps may be necessary to remove non-covalently bound dye that can dissociate over time. nih.gov

Blocking: In applications like immunofluorescence or flow cytometry, blocking steps are essential. Using a blocking agent, such as bovine serum albumin (BSA) or gelatin, can saturate non-specific binding sites on the sample, reducing the chances of the dye-conjugate binding randomly. aatbio.com

Optimizing Labeling Conditions: The degree of labeling (DOL) must be carefully controlled. Over-labeling a protein can increase its hydrophobicity and propensity for aggregation and non-specific binding. aatbio.comresearchgate.net Adjusting the molar ratio of dye to protein is a key step in achieving an optimal DOL. aatbio.com

Choosing Appropriate Dyes: In some cases, using more hydrophilic or zwitterionic versions of cyanine dyes can mitigate non-specific binding issues by reducing hydrophobic interactions. nih.gov

Strategies to Mitigate Photobleaching in Extended Imaging Experiments

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a major limitation in fluorescence microscopy, especially during long-term or high-intensity imaging experiments. thermofisher.com Cyanine dyes, including Cy3.5, are susceptible to this phenomenon, which results in a fading signal and can compromise quantitative analysis. thermofisher.comsigmaaldrich.com The mechanism often involves the fluorophore entering a long-lived triplet state, from which it can react with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the dye. nih.govnih.gov

Several strategies have been developed to combat photobleaching:

Use of Antifade Reagents and Mounting Media: Commercially available mounting media often contain antifade reagents that protect fluorophores from photobleaching. thermofisher.com These reagents can include antioxidants or triplet state quenchers.

Oxygen Scavenging Systems: Removing molecular oxygen from the imaging buffer is a common strategy. nih.gov An oxygen-scavenging system, often referred to as a ROXS buffer, typically includes glucose oxidase, catalase, and glucose. mdpi.comoup.com This system enzymatically removes dissolved oxygen, reducing the formation of damaging singlet oxygen. nih.govmdpi.com

Triplet State Quenchers: These molecules act to depopulate the reactive triplet state, returning the fluorophore to the ground state where it can fluoresce again. nih.gov Common triplet state quenchers include cyclooctatetraene (B1213319) (COT), Trolox (a water-soluble vitamin E analog), and ascorbic acid. nih.govnih.govresearchgate.netnih.gov Covalently linking a photostabilizer like COT directly to the cyanine dye has been shown to significantly reduce the triplet state lifetime and enhance photostability. nih.gov

Minimizing Light Exposure: The simplest approach is to reduce the sample's exposure to excitation light. thermofisher.com This can be achieved by using the lowest possible laser power, employing neutral-density filters, minimizing exposure time, and using more sensitive detectors. thermofisher.com

Choosing Photostable Dyes: When possible, selecting dyes that are inherently more resistant to photobleaching is advisable. thermofisher.com

Research has shown that combining an oxidizing agent and a reducing agent (a ROXS system) can effectively minimize photobleaching of cyanine dyes on DNA microarrays. mdpi.com For single-molecule fluorescence experiments, compounds like ergothioneine (B1671048) have been identified as effective photostabilizers for a range of cyanine dyes. researchgate.net

Table 1: Common Photostabilizing Agents for Cyanine Dyes

| Agent Category | Example Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Oxygen Scavenger | Glucose Oxidase/Catalase | Enzymatically removes molecular oxygen from the medium. | oup.com |

| Triplet State Quencher | Cyclooctatetraene (COT) | Quenches the excited triplet state of the dye, preventing ROS formation. | nih.gov |

| Triplet State Quencher | Trolox | Acts as a triplet state quencher and antioxidant. | nih.govoup.com |

| Antioxidant | Ascorbic Acid (Vitamin C) | Reduces reactive oxygen species and can act as a reducing agent for the dye's radical cation. | nih.govmdpi.comnih.gov |

| Antioxidant | n-Propyl gallate | Scavenges reactive oxygen species. | nih.gov |

Maintaining Conjugate Integrity and Biological Functionality

Furthermore, the conjugation can impact the biological activity of the protein. The addition of a fluorescent label can interfere with protein-protein interactions or enzyme-substrate binding. acs.org In the context of targeted nanoparticles, fluorescent labeling has been demonstrated to reduce tumor-targeting capacity. mdpi.com

To maintain conjugate integrity and functionality, the following should be considered:

Control of Labeling Stoichiometry: It is essential to carefully control the molar ratio of dye to protein during the conjugation reaction to avoid over-labeling. aatbio.com A recommended starting point is often a 10:1 molar ratio of dye to protein, with further optimization based on experimental results. aatbio.com

Site-Specific Labeling: When possible, site-specific labeling techniques are preferable to the random labeling of lysine (B10760008) residues. This can help to avoid modifying critical functional domains of the protein.